3-Mercapto-1-propanol 3-Mercapto-1-propanol
Brand Name: Vulcanchem
CAS No.: 63947-56-8
VCID: VC13342373
InChI: InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
SMILES: C(CO)CS
Molecular Formula: C3H8OS
Molecular Weight: 92.16 g/mol

3-Mercapto-1-propanol

CAS No.: 63947-56-8

Cat. No.: VC13342373

Molecular Formula: C3H8OS

Molecular Weight: 92.16 g/mol

* For research use only. Not for human or veterinary use.

3-Mercapto-1-propanol - 63947-56-8

Specification

CAS No. 63947-56-8
Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
IUPAC Name 3-sulfanylpropan-1-ol
Standard InChI InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
Standard InChI Key SHLSSLVZXJBVHE-UHFFFAOYSA-N
SMILES C(CO)CS
Canonical SMILES C(CO)CS

Introduction

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics critical for its industrial and research utility:

PropertyValueReference
Boiling Point81–82°C at 10 mmHg
Density1.067 g/mL at 20°C
Refractive Index1.495–1.497 (20°C)
Flash Point85–185°F (dependent on method)
SolubilitySlightly soluble in water
pKa10.05 ± 0.10 (predicted)
LogP0.410 (estimated)

The thiol group’s nucleophilicity and the hydroxyl group’s hydrophilicity facilitate interactions with metals and organic substrates, making it a valuable intermediate in synthetic chemistry .

Synthesis and Production Methods

Industrial Synthesis

The patented method (WO2011040131A1) involves a two-step process:

  • Addition Reaction: Allyl alcohol reacts with thio-S-acetic acid (CH3COSH\text{CH}_3\text{COSH}) under controlled conditions (50–60°C, nitrogen atmosphere) to form an intermediate .

  • Hydrolysis: The intermediate undergoes acid- or base-catalyzed hydrolysis to yield 3-mercapto-1-propanol with a yield of 70–84%, avoiding pyrophoric reagents like LiAlH4\text{LiAlH}_4 .

Alternative routes include photochemical installation of thiol linkers and halogenation of 1,3-propanediol followed by thiol substitution, though these methods face scalability challenges .

Applications in Research and Industry

Nanotechnology and Material Science

  • Self-Assembled Monolayers (SAMs): The thiol group binds to gold and silver surfaces, creating hydrophilic SAMs for biosensors and electronic devices .

  • Polymer Modification: Used to synthesize thiol-functionalized polymers, enhancing adhesion and chemical resistance in coatings .

Biomedical Applications

  • Biosensors: Serves as a traceless linker in DNA detection systems, enabling label-free capacitive sensing of mutations (e.g., TP53 gene) .

  • Drug Delivery: Investigated for synthesizing resorbable elastomers in tissue engineering, leveraging its redox activity for controlled degradation .

Industrial Chemistry

  • Vulcanization Agent: Modifies synthetic rubber properties by cross-linking polymer chains .

  • Flavor Enhancement: Contributes to fruity aromas in wines, though concentrations are tightly regulated due to toxicity concerns .

Biological and Pharmacological Activity

Antimicrobial and Cytotoxic Effects

Studies report moderate antimicrobial activity against bacteria (e.g., E. coli) and fungi, attributed to thiol-mediated disruption of membrane integrity . Cytotoxicity assays reveal apoptosis induction in cancer cells (e.g., A-549 lung carcinoma) at IC50 values of ~50 µM, likely via caspase activation .

Antioxidant Properties

The compound’s thiol group scavenges reactive oxygen species (ROS), making it a candidate for mitigating oxidative stress in biochemical models .

Recent Advances and Future Directions

Smart Materials

A 2021 study demonstrated its role in synthesizing silver thiolate coordination polymers with reversible near-infrared transitions, promising for optoelectronics .

Sustainable Synthesis

Recent patents emphasize solvent-free reactions and biocatalytic routes to reduce waste, aligning with green chemistry principles .

Pharmaceutical Innovations

Ongoing research explores its use in prodrug formulations, leveraging thiol-disulfide exchange for targeted drug release .

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